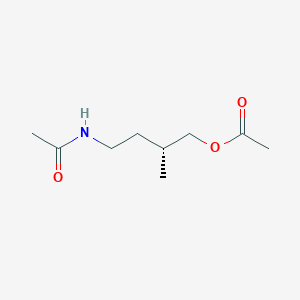
(2R)-4-Acetamido-2-methylbutyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-4-Acetamido-2-methylbutyl acetate is an organic compound with a specific stereochemistry, characterized by the presence of an acetamido group and an acetate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-Acetamido-2-methylbutyl acetate typically involves the esterification of (2R)-4-Acetamido-2-methylbutanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions often include heating the reactants under reflux to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors can provide a more sustainable and scalable method for the synthesis of this compound .
Análisis De Reacciones Químicas
Types of Reactions
(2R)-4-Acetamido-2-methylbutyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield (2R)-4-Acetamido-2-methylbutanol and acetic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include (2R)-4-Acetamido-2-methylbutanol, acetic acid, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(2R)-4-Acetamido-2-methylbutyl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of (2R)-4-Acetamido-2-methylbutyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, influencing their activity. The acetate ester can also undergo hydrolysis, releasing acetic acid, which can participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
(2R)-4-Acetamido-2-methylbutanol: The alcohol counterpart of the acetate ester.
(2R)-4-Acetamido-2-methylbutanoic acid: The carboxylic acid derivative.
N-Acetyl-L-leucine: A structurally similar compound with an acetamido group and a branched aliphatic chain .
Uniqueness
(2R)-4-Acetamido-2-methylbutyl acetate is unique due to its specific stereochemistry and the presence of both an acetamido group and an acetate ester. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
404849-98-5 |
|---|---|
Fórmula molecular |
C9H17NO3 |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
[(2R)-4-acetamido-2-methylbutyl] acetate |
InChI |
InChI=1S/C9H17NO3/c1-7(6-13-9(3)12)4-5-10-8(2)11/h7H,4-6H2,1-3H3,(H,10,11)/t7-/m1/s1 |
Clave InChI |
MBSKIBXQRSIZGG-SSDOTTSWSA-N |
SMILES isomérico |
C[C@H](CCNC(=O)C)COC(=O)C |
SMILES canónico |
CC(CCNC(=O)C)COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


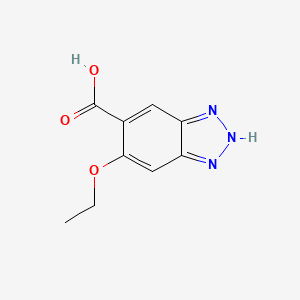

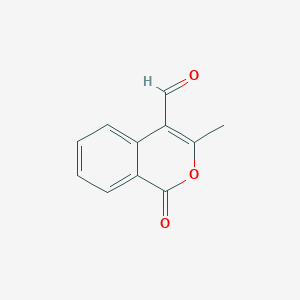
![Benzoic acid, 4-[[4-(4-bromobutoxy)phenyl]azo]-](/img/structure/B14240480.png)
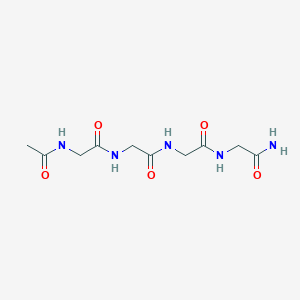
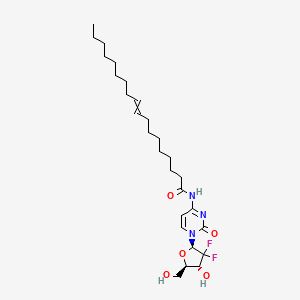
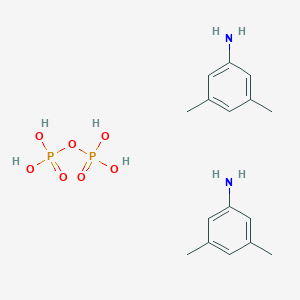

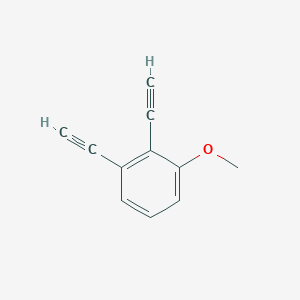
![1-Phenyl-4-[4-(3-phenyl-1,2-oxazol-5-yl)butyl]piperazine](/img/structure/B14240515.png)
![Silane, dimethylbis[2-(5-methyl-2-furanyl)-4-phenyl-1H-inden-1-yl]-](/img/structure/B14240518.png)

![Silane, [[5-(1,1-dimethylethyl)-2-iodophenyl]ethynyl]tris(1-methylethyl)-](/img/structure/B14240532.png)
![(4-Chloro-3-methoxyphenyl)[(4S)-5-(4-chloro-3-methoxyphenyl)-5-hydroxy-4-(2-phenylethyl)-1,3-oxazolidin-3-yl]methanone](/img/structure/B14240536.png)
